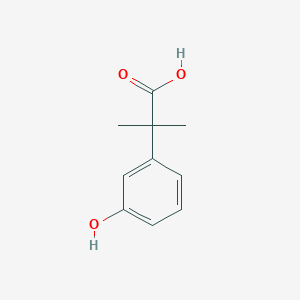

2-(3-Hydroxyphenyl)-2-methylpropanoic acid

説明

2-(3-Hydroxyphenyl)-2-methylpropanoic acid is an organic compound characterized by a hydroxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

作用機序

Target of Action

The primary target of 2-(3-Hydroxyphenyl)-2-methylpropanoic acid, also known as 3-phenylpropionic acid, is the intestinal epithelial barrier . This barrier plays a crucial role in protecting against intestinal invasion by pathogens and exposure to food antigens and toxins .

Mode of Action

3-Phenylpropionic acid interacts with its target, the intestinal epithelial barrier, by activating the aryl hydrocarbon receptor (AhR) signaling . This activation facilitates the enhancement of the intestinal epithelial barrier function .

Biochemical Pathways

The compound is a metabolite derived from the gut microbiome . Specifically, it is produced by the bacterium Bacteroides fragilis . The production of 3-phenylpropionic acid involves ring-cleavage and demethylation of hesperidin .

Pharmacokinetics

It is known that the compound is a metabolite of dietary flavonoids, which are poorly absorbed in the upper digestive tract and are metabolized into various phenolic acids by the gut microbiota .

Result of Action

The activation of AhR signaling by 3-phenylpropionic acid results in the enhancement of the intestinal epithelial barrier function . This enhancement reduces the selective permeability of the intestinal epithelium, thereby decreasing the translocation of pathogens, endotoxins, and inflammatory mediators .

Action Environment

The action of this compound is influenced by the gut microbiota, which metabolizes dietary flavonoids into the compound . Therefore, factors that affect the composition and function of the gut microbiota, such as diet and antibiotic use, could potentially influence the action, efficacy, and stability of the compound .

生化学分析

Biochemical Properties

It is known that this compound can participate in various biochemical reactions .

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2-(3-Hydroxyphenyl)-2-methylpropanoic acid is not well-defined. It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s stability, degradation, and long-term effects on cellular function can vary over time .

Metabolic Pathways

This compound is believed to be involved in several metabolic pathways . It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-defined. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)-2-methylpropanoic acid typically involves the hydroxylation of a phenylpropanoic acid derivative. One common method includes the Friedel-Crafts acylation of benzene with propanoic acid derivatives, followed by selective hydroxylation of the aromatic ring. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and subsequent treatment with oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation of precursor compounds or biocatalytic processes using engineered microorganisms. These methods aim to optimize yield and purity while minimizing environmental impact.

化学反応の分析

Types of Reactions

2-(3-Hydroxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: The aromatic ring can be reduced under specific conditions to yield cyclohexane derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products

Oxidation: Quinones or carboxylic acids.

Reduction: Cyclohexane derivatives.

Substitution: Halogenated or nitrated phenylpropanoic acids.

科学的研究の応用

2-(3-Hydroxyphenyl)-2-methylpropanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.

Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

類似化合物との比較

Similar Compounds

3-Hydroxyphenylacetic acid: Shares a similar hydroxyphenyl structure but differs in the length and branching of the carbon chain.

2-(4-Hydroxyphenyl)-2-methylpropanoic acid: Similar structure with the hydroxy group positioned at the para position on the phenyl ring.

3-Hydroxy-2-aryl acrylate: Contains a similar hydroxyphenyl moiety but with an acrylate group instead of a propanoic acid.

Uniqueness

2-(3-Hydroxyphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new materials and therapeutic agents.

生物活性

2-(3-Hydroxyphenyl)-2-methylpropanoic acid, also known as a derivative of phenolic compounds, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the various aspects of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C11H14O3

- Molecular Weight : 194.23 g/mol

- CAS Number : 264879-13-2

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. The compound can form hydrogen bonds with biological macromolecules, influencing their structure and function. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways and cellular processes .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a natural antimicrobial agent. The compound's ability to disrupt bacterial cell membranes and inhibit protein synthesis has been noted in several studies .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In particular, it has shown promising results in inhibiting the proliferation of cancer cells. A study reported that derivatives of similar compounds exhibited significant antiproliferative effects on human cancer cell lines such as HCT-116 and HeLa, with IC50 values indicating potent activity .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 0.69 |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | HeLa | 0.69 |

| Doxorubicin | HCT-116 | 2.29 |

Case Studies

A notable case study involved the evaluation of the compound's effects on lipid accumulation in macrophages. The study demonstrated that treatment with specific concentrations of related compounds significantly reduced lipid accumulation and foam cell formation, which are critical factors in atherosclerosis .

特性

IUPAC Name |

2-(3-hydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6,11H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZQNHDLUAULGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264879-13-2 | |

| Record name | 2-(3-hydroxyphenyl)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。